

# Analysis of 1-Isopropylazetidin-3-amine: A Technical Guide to Crystal Structure Determination

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## Compound of Interest

Compound Name: 1-Isopropylazetidin-3-amine

Cat. No.: B15072844

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of October 2025, a public domain crystal structure for **1-Isopropylazetidin-3-amine** is not available in the primary crystallographic databases. This guide therefore provides a comprehensive, albeit hypothetical, overview of the methodologies and data presentation that would be involved in a typical crystal structure analysis of this compound. The experimental details and data presented herein are illustrative and intended to serve as a template for such an investigation.

## Introduction

Azetidine derivatives are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds and their utility as versatile synthetic intermediates. The three-dimensional arrangement of atoms within a molecule, as determined by X-ray crystallography, is fundamental to understanding its physicochemical properties and biological activity. This technical guide outlines the essential steps for the crystal structure analysis of **1-Isopropylazetidin-3-amine**, from synthesis and crystallization to data collection, structure solution, and refinement.

## Experimental Protocols

The synthesis of **1-Isopropylazetidin-3-amine** would typically be achieved through a multi-step process. A common route involves the reductive amination of a suitable azetidinone precursor or the N-alkylation of azetidin-3-amine. The final product would be purified by column chromatography or distillation to obtain a sample of high purity suitable for crystallization.

Obtaining single crystals of sufficient size and quality is a critical step. For a small, relatively polar molecule like **1-Isopropylazetidin-3-amine**, or its hydrochloride salt, several crystallization techniques would be explored:

- **Slow Evaporation:** A solution of the compound in a suitable solvent (e.g., ethanol, isopropanol, or a mixture with a less polar co-solvent like hexane) is allowed to evaporate slowly at a constant temperature.
- **Vapor Diffusion:** A concentrated solution of the compound is placed in a small, open vial, which is then sealed in a larger container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.
- **Cooling:** A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

A suitable single crystal would be mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data would be collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K $\alpha$  or Cu K $\alpha$  radiation) and a sensitive detector. The data collection strategy would involve a series of scans to cover a significant portion of the reciprocal space.

## Data Presentation

The crystallographic data and refinement details would be summarized in a standardized format as shown in the tables below.

Table 1: Crystal Data and Structure Refinement for **1-Isopropylazetidin-3-amine** (Hypothetical Data)

Parameter	Value
Empirical formula	C7 H16 N2
Formula weight	128.22
Temperature	100(2) K
Wavelength	0.71073 Å
Crystal system	Monoclinic
Space group	P2 <sub>1</sub> /c
Unit cell dimensions	a = 8.5 Å, b = 10.2 Å, c = 9.8 Å
$\alpha = 90^\circ$ , $\beta = 105.5^\circ$ , $\gamma = 90^\circ$	
Volume	820.0 Å <sup>3</sup>
Z	4
Density (calculated)	1.035 Mg/m <sup>3</sup>
Absorption coefficient	0.065 mm <sup>-1</sup>
F(000)	288
Crystal size	0.30 x 0.25 x 0.20 mm <sup>3</sup>
Theta range for data collection	3.50 to 28.00°
Index ranges	-11 ≤ h ≤ 11, -13 ≤ k ≤ 13, -12 ≤ l ≤ 12
Reflections collected	8500
Independent reflections	1900 [R(int) = 0.045]
Completeness to theta = 25.242°	99.8 %
Refinement method	Full-matrix least-squares on F <sup>2</sup>
Data / restraints / parameters	1900 / 0 / 120
Goodness-of-fit on F <sup>2</sup>	1.05
Final R indices [I > 2σ(I)]	R1 = 0.050, wR2 = 0.130

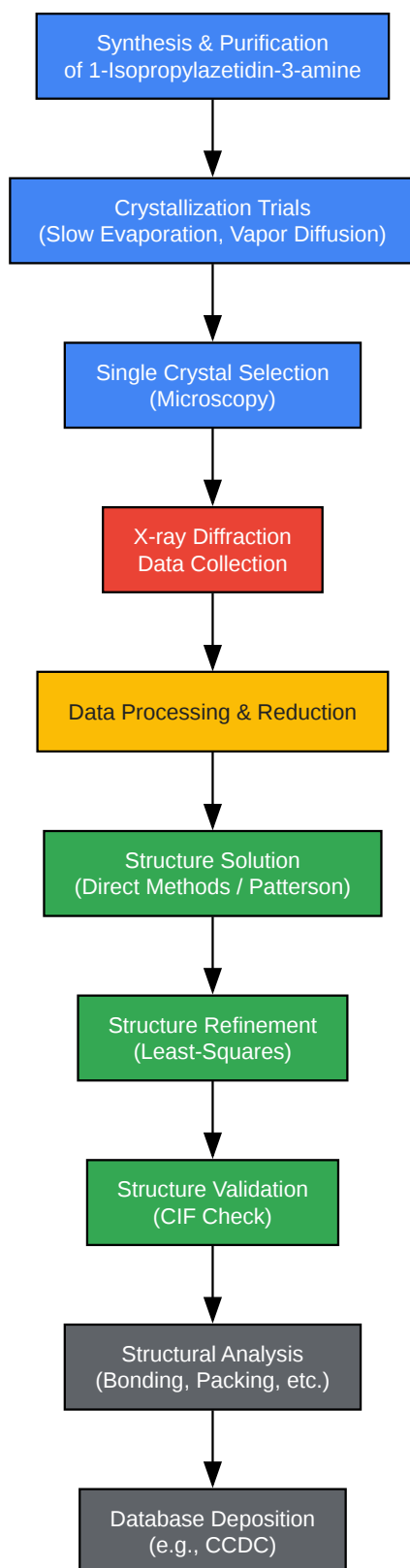
R indices (all data)	R1 = 0.065, wR2 = 0.145
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Largest diff. peak and hole	0.45 and -0.30 e.Å <sup>-3</sup>
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Table 2: Selected Bond Lengths (Å) and Angles (°) for **1-Isopropylazetidin-3-amine** (Hypothetical Data)

Bond	Length (Å)	Angle	Degrees (°)
N1 - C1	1.48	C1 - N1 - C2	92.5
N1 - C2	1.48	C1 - N1 - C(isopropyl)	118.0
C1 - C3	1.54	N1 - C1 - C3	87.0
C2 - C3	1.54	N1 - C2 - C3	87.0
C3 - N2	1.47	C1 - C3 - C2	85.5
N1 - C(isopropyl)	1.49	C1 - C3 - N2	115.0
C2 - C3 - N2	115.0		

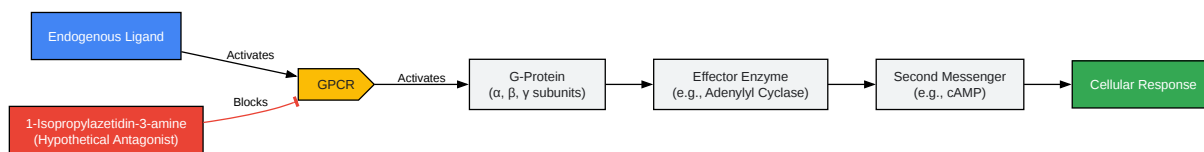
## Visualization of Workflows and Pathways



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Caption: Experimental workflow for crystal structure analysis.

Azetidine-containing molecules are often investigated as inhibitors of enzymes or modulators of receptors. Below is a hypothetical signaling pathway where an azetidine derivative could act as an antagonist to a G-protein coupled receptor (GPCR).



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